molecular formula C9H21NO4 B1677522 m-PEG4-amine CAS No. 85030-56-4

m-PEG4-amine

Cat. No.: B1677522
CAS No.: 85030-56-4
M. Wt: 207.27 g/mol
InChI Key: DQTQYVYXIOQYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG4-amine (CAS: 85030-56-4) is a methyl-terminated tetraethylene glycol (PEG4) derivative functionalized with a primary amine group. Its molecular formula is C₉H₂₁NO₄, with a molecular weight of 207.3 g/mol and a purity typically ≥95–98% . The amine group enables conjugation with carboxylic acids, activated esters (e.g., NHS esters), and carbonyl groups, making it a versatile linker in bioconjugation . Key applications include:

  • Antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .
  • Nanotechnology for enhancing solubility and biocompatibility of hydrophobic compounds .
  • Drug delivery systems, such as in the 99mTc-HYNIC-PEG4-E[PEG4-c(RGDfK)]₂ radiotracer for tumor imaging .

Storage conditions vary by supplier but generally recommend –20°C to –5°C to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and the subsequent attachment of an amino group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale ethoxylation and amination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Comparison with Similar Compounds

Comparison with Similar PEG-Amine Derivatives

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Molecular Formula CAS Number Purity Key Functional Group Storage Conditions
m-PEG4-amine 207.3 C₉H₂₁NO₄ 85030-56-4 ≥95–98% –NH₂ –20°C to –5°C
m-PEG2-amine 119.16 C₅H₁₃NO₂ 31576-51-9 95–98% –NH₂ –20°C
m-PEG3-amine 163.2 C₇H₁₇NO₃ 74654-07-2 95% –NH₂ –20°C
m-PEG6-amine 291.4 C₁₃H₂₉NO₆ 184357-46-8 95% –NH₂ –20°C
Amino-PEG4-amine 236.3 C₁₀H₂₄N₂O₄ 68960-97-4 98% –NH₂ (dual) –20°C

Key Observations :

  • Chain length: Longer PEG chains (e.g., m-PEG6-amine) increase hydrophilicity and reduce immunogenicity but may hinder cellular uptake due to steric effects .
  • Dual amines: Amino-PEG4-amine contains two amine groups, enabling multi-site conjugation for crosslinking applications .

Functional Group Variations

Compound Functional Group Applications Advantages/Disadvantages
This compound –NH₂ ADCs, PROTACs, solubility enhancement High reactivity with NHS esters/carboxylic acids .
m-PEG4-Br –Br ADCs (e.g., Trastuzumab conjugates) Halide group enables nucleophilic substitution .
m-PEG4-CH2COOH –COOH pH-sensitive drug delivery Carboxylic acid allows conjugation via EDC/NHS chemistry .
Methyltetrazine-PEG4-amine Tetrazine + –NH₂ Bioorthogonal chemistry (e.g., click reactions) Tetrazine enables rapid, selective reactions with trans-cyclooctenes .

Research Findings :

  • This compound-based radiotracers (e.g., 99mTc-3PRGD2) show rapid blood clearance (90% within 60 minutes) and high tumor uptake in esophageal cancer models .
  • m-PEG4-Br exhibits lower reactivity compared to this compound in ADC synthesis but provides stable alkylation sites .

Application-Specific Performance

Drug Delivery

  • This compound : Used in 99mTc-HYNIC-PEG4-E[PEG4-c(RGDfK)]₂ for SPECT imaging, achieving tumor-to-muscle ratios of 4.16 ± 0.62 at 4 hours post-injection .
  • m-PEG12-amine : Longer chains improve circulation time but reduce tumor penetration efficiency .

Bioconjugation Efficiency

  • This compound reacts efficiently with NHS esters (≥95% conjugation yield) .
  • Amino-PEG4-amine enables dual conjugation but requires careful stoichiometric control to avoid crosslinking .

Biological Activity

m-PEG4-Amine, a polyethylene glycol (PEG) derivative with an amino group, is gaining attention in biochemistry and medicinal chemistry for its applications in drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, mechanisms, and relevant research findings.

  • Chemical Name : 2,5,8,11-tetraoxatridecan-13-amine
  • CAS Number : 85030-56-4
  • Molecular Weight : 207.27 g/mol
  • Molecular Formula : C9H21NO4
  • Purity : ≥98%
  • Solubility : Soluble in DMSO

This compound functions primarily as a linker in ADCs and PROTACs. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous environments, which is crucial for effective drug delivery. The amino group allows for reactive coupling with various biomolecules, including carboxylic acids and activated NHS esters, facilitating the formation of stable conjugates.

Biological Activity

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is utilized as a cleavable linker in ADCs, which combine an antibody with a cytotoxic drug. This approach allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.
    • Research indicates that ADCs using this compound demonstrate improved therapeutic indices due to their ability to selectively target tumor cells while sparing healthy tissues .
  • PROTAC Research :
    • PROTACs are innovative molecules designed to degrade specific proteins within cells. This compound serves as a linker that connects the E3 ligase ligand to the target protein ligand.
    • Studies have shown that PROTACs incorporating this compound can effectively induce targeted protein degradation, offering potential therapeutic benefits in various diseases, including cancer .

Case Study 1: Antitumor Activity

A study investigated the effects of PEGylation on the antitumor activity of α-MC (a ribosome-inactivating protein). The mono-PEGylated variant using a similar PEG linker demonstrated preserved antitumor activity against multiple cancer cell lines (HeLa, MDA-MB-231, A549), indicating that PEGylation did not significantly impair its bioactivity while enhancing stability and reducing immunogenicity .

Cell LineNative α-MC Activity (%)Mono-PEGylated α-MC Activity (%)
HeLa1009
MDA-MB-23110017
A54910048

Case Study 2: Pharmacokinetics

A comparative analysis of pharmacokinetics showed that this compound-modified drugs exhibited significantly longer half-lives in circulation compared to their unmodified counterparts. This enhancement is attributed to reduced renal clearance and increased solubility in plasma .

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and structural integrity of m-PEG4-amine in synthetic workflows?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length and amine proton signals (e.g., δ 2.7–3.0 ppm for -NH₂ groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 220 nm.
  • Mass Spectrometry (MS) : Validate molecular weight (MW ≈ 298.3 g/mol for this compound) and detect impurities.
  • FT-IR Spectroscopy : Identify PEG-related ether (C-O-C) stretches (~1100 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
    • Key Consideration : Baseline separation in HPLC is critical due to PEG polydispersity. Use triethylamine in mobile phases to minimize amine adsorption .

Q. What protocols are recommended for assessing this compound’s solubility and stability in aqueous vs. organic solvents?

  • Experimental Design :

  • Solubility Testing : Prepare serial dilutions in PBS (pH 7.4), DMSO, and THF. Monitor turbidity via dynamic light scattering (DLS) or UV-Vis absorbance at 600 nm.
  • Stability Analysis : Incubate solutions at 4°C, 25°C, and 37°C for 72 hours. Quantify degradation via HPLC and compare retention times to fresh samples.
    • Data Interpretation : PEG4’s hydrophilicity ensures high aqueous solubility (>50 mg/mL), but oxidation of the terminal amine may occur in prolonged storage. Add antioxidants (e.g., 0.1% BHT) for long-term stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s reactivity in bioconjugation (e.g., amine-NHS ester vs. reductive amination)?

  • Contradiction Analysis :

  • Hypothesis Testing : Compare reaction efficiencies under controlled pH (6.5–8.5), temperature (4°C vs. 25°C), and molar ratios (1:1 to 1:5).
  • Quantitative Metrics : Use MALDI-TOF MS to track conjugation yields and side products (e.g., hydrolysis of NHS esters).
  • Literature Comparison : Cross-reference studies using PEG spacers of varying lengths; longer PEG chains (e.g., PEG8) may reduce steric hindrance .
    • Resolution : Optimize pH to 7.5–8.0 for NHS ester coupling, and use 5–10 mM sodium cyanoborohydride for reductive amination to minimize side reactions .

Q. What experimental strategies mitigate batch-to-batch variability in this compound-derived conjugates?

  • Methodological Framework :

  • Quality Control (QC) : Implement strict in-process controls (IPC) during synthesis, including real-time NMR for intermediate verification.
  • Standardized Protocols : Adopt fixed reaction times, solvent ratios, and purification methods (e.g., size-exclusion chromatography).
  • Statistical Analysis : Use ANOVA to compare conjugation efficiencies across batches; outliers may indicate improper amine activation or PEG oxidation .
    • Case Study : A 2023 study reduced variability by pre-treating this compound with molecular sieves to eliminate trace moisture .

Q. How do researchers address discrepancies between in vitro and in vivo performance of this compound-functionalized nanoparticles?

  • Comparative Analysis :

  • In Vitro : Assess colloidal stability in simulated physiological fluids (e.g., PBS + 10% FBS) via zeta potential and DLS.
  • In Vivo : Track pharmacokinetics (e.g., blood half-life) in rodent models using fluorescent or radiolabeled probes.
    • Root Cause Identification : Discrepancies often arise from protein corona formation in vivo, which alters surface charge and targeting efficiency. Pre-coating with albumin or optimizing PEG density (≥5 kDa) can mitigate this .

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-based drug delivery studies?

  • Recommended Workflow :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small sample sizes (n < 6).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points without biasing conclusions .

Q. How should researchers validate the absence of nitrosamine impurities in this compound batches?

  • Analytical Protocol :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for nitrosamine-specific transitions (e.g., m/z 74 → 42 for NDMA).
  • Sample Preparation : Acidify with 0.1% formic acid to enhance extraction efficiency.
  • Regulatory Alignment : Follow EMA guidelines, which mandate limits ≤18 ng/day for nitrosamines in pharmaceuticals .

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234099
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85030-56-4
Record name 3,6,9,12-Tetraoxatridecan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85030-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatridecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatridecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.